4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide
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Overview
Description
4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a butanamide backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the coupling with the butanamide backbone. Common reagents used in these reactions include indole-2-carboxylic acid, piperazine, and phenylethylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives .
Scientific Research Applications
4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the butanamide backbone can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-furyl[4-(1H-indol-4-yl)piperazino]methanone
- 4-(1H-indol-4-yl)piperazinomethanone
- 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, piperazine ring, and butanamide backbone allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Biological Activity
4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C23H29N5O4
- Molar Mass: 439.51 g/mol
- CAS Number: 1144442-28-3
The compound's biological activity is primarily attributed to its structural components, which include an indole moiety and a piperazine ring. These features enable it to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.
- Indole Moiety: Known for its interactions with serotonin receptors, the indole structure may influence mood and anxiety-related pathways.
- Piperazine Ring: This component can modulate enzyme activities, potentially affecting pharmacokinetic properties and the overall efficacy of the compound.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is hypothesized that its ability to modulate neurotransmitter systems may contribute to these effects.
Anti-inflammatory Properties
Preliminary studies suggest that the compound may reduce inflammatory markers in vitro and in vivo. This activity could be beneficial for conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy Study:
A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use. -
Neuroprotection in Animal Models:
In a murine model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function as assessed by behavioral tests, alongside a reduction in amyloid plaque formation. -
Inflammation Model:
In a rat model of induced inflammation, the compound significantly lowered levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential for treating inflammatory disorders.
Properties
Molecular Formula |
C25H28N4O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C25H28N4O3/c30-23(26-13-12-19-6-2-1-3-7-19)10-11-24(31)28-14-16-29(17-15-28)25(32)22-18-20-8-4-5-9-21(20)27-22/h1-9,18,27H,10-17H2,(H,26,30) |
InChI Key |
HIWFGTWCYIRNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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